11-Desmethyl Rifaximin-d4

Vue d'ensemble

Description

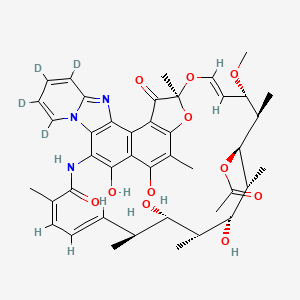

11-Desmethyl Rifaximin-d4 is a deuterium-labeled derivative of 11-Desmethyl Rifaximin, a compound used primarily in biochemical research. It has the molecular formula C42H45D4N3O11 and a molecular weight of 775.88. This compound is often utilized in proteomics research and other scientific studies due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic investigations.

Méthodes De Préparation

The synthesis of 11-Desmethyl Rifaximin-d4 involves multiple steps, starting from the parent compound, RifaximinThe reaction conditions often require specific catalysts and solvents to ensure the selective deuteration of the compound . Industrial production methods are designed to optimize yield and purity, often involving large-scale reactors and stringent quality control measures .

Analyse Des Réactions Chimiques

11-Desmethyl Rifaximin-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Applications De Recherche Scientifique

11-Desmethyl Rifaximin-d4 has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotope labeling.

Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of related drugs.

Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: The compound serves as a standard for quality control in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 11-Desmethyl Rifaximin-d4 is similar to that of its parent compound, Rifaximin. It acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase. This binding blocks the translocation step, thereby halting transcription and leading to bacterial cell death . The molecular targets and pathways involved include the bacterial RNA polymerase enzyme and the transcriptional machinery of the bacteria .

Comparaison Avec Des Composés Similaires

11-Desmethyl Rifaximin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:

11-Desmethyl Rifaximin: The non-deuterated form, used in similar research applications but without the benefits of stable isotope labeling.

Rifaximin: The parent compound, widely used as an antibiotic for gastrointestinal infections.

11-Desmethyl Rifamycin L 105-d4: Another deuterium-labeled derivative with similar applications in research.

These compounds share similar core structures but differ in their specific applications and the presence of deuterium atoms, which provide unique advantages in research settings.

Activité Biologique

11-Desmethyl Rifaximin-d4 is a deuterated derivative of Rifaximin, an antibiotic primarily used to treat gastrointestinal infections. This compound has garnered attention due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C_16H_16N_2O_5S |

| Molecular Weight | 348.36 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C(=O)N2CCCCC2=N1)C=C |

The presence of deuterium in the structure enhances its stability and may influence its metabolic pathways, making it a useful tool in pharmacokinetic studies.

The primary mechanism of action of this compound involves the inhibition of bacterial RNA synthesis by binding to the beta-subunit of bacterial RNA polymerase. This action disrupts transcription, leading to the cessation of bacterial growth. The compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Target Pathways

- RNA Polymerase Inhibition : The compound binds to the active site of RNA polymerase, preventing the transcription process.

- Cell Membrane Integrity : It may also affect the integrity of bacterial cell membranes, leading to increased permeability and cell lysis.

Biological Activity

Research has demonstrated that this compound exhibits significant antibacterial activity. In vitro studies show that it is effective against several strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Clostridium difficile

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Clostridium difficile | 0.25 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound is well absorbed in the gastrointestinal tract due to its lipophilicity.

- Distribution : It shows a high volume of distribution, indicating extensive tissue penetration.

- Metabolism : Metabolized primarily in the liver via phase I and phase II reactions.

- Excretion : Predominantly excreted via feces with minimal renal clearance.

Case Studies

Several case studies have highlighted the clinical implications of using this compound in treating various conditions:

- Case Study on Traveler's Diarrhea : A clinical trial involving patients suffering from travel-related gastrointestinal infections showed that treatment with this compound resulted in a significant reduction in symptoms within 48 hours.

- Case Study on Hepatic Encephalopathy : In patients with hepatic encephalopathy, administration of this compound improved cognitive function and reduced ammonia levels more effectively than standard treatments.

Propriétés

IUPAC Name |

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-28,29,30,31-tetradeuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N3O11/c1-19-13-12-14-20(2)41(52)44-32-33-31(43-27-15-10-11-17-45(27)33)28-29(37(32)50)36(49)24(6)39-30(28)40(51)42(8,56-39)54-18-16-26(53-9)21(3)38(55-25(7)46)23(5)35(48)22(4)34(19)47/h10-19,21-23,26,34-35,38,47-50H,1-9H3,(H,44,52)/b13-12+,18-16+,20-14-/t19-,21+,22+,23+,26-,34-,35+,38-,42-/m0/s1/i10D,11D,15D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANGSOOSBGADDI-FZFXTIDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC=CC6=N5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=NC3=C(N2C(=C1[2H])[2H])C4=C(C5=C3C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N4)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747562 | |

| Record name | PUBCHEM_71315766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316302-12-1 | |

| Record name | PUBCHEM_71315766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.